molecular formula C21H27N3O3S B11316371 4-[4-ethyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one

4-[4-ethyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one

Cat. No.: B11316371
M. Wt: 401.5 g/mol
InChI Key: SVVIWCAMYBSOBH-UHFFFAOYSA-N
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Description

4-[4-ethyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound featuring a pyrrolidine ring, a sulfonyl group, and a tetrahydrophthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-ethyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the sulfonyl group. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step often involves sulfonation reactions using reagents like sulfonyl chlorides.

    Construction of the Tetrahydrophthalazinone Core: This involves cyclization reactions that form the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-ethyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the sulfonyl group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

4-[4-ethyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.

    Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: The compound’s unique properties make it a candidate for use in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-[4-ethyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidin-2-one, which have similar structural features.

    Sulfonyl-Containing Compounds: Compounds like sulfonamides, which also contain a sulfonyl group and exhibit similar chemical reactivity.

Uniqueness

4-[4-ethyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one is unique due to its combination of a pyrrolidine ring, a sulfonyl group, and a tetrahydrophthalazinone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H27N3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

4-(4-ethyl-3-pyrrolidin-1-ylsulfonylphenyl)-2-methyl-5,6,7,8-tetrahydrophthalazin-1-one

InChI

InChI=1S/C21H27N3O3S/c1-3-15-10-11-16(14-19(15)28(26,27)24-12-6-7-13-24)20-17-8-4-5-9-18(17)21(25)23(2)22-20/h10-11,14H,3-9,12-13H2,1-2H3

InChI Key

SVVIWCAMYBSOBH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C)S(=O)(=O)N4CCCC4

Origin of Product

United States

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